molecular formula C13H7Br2FO B14764347 (3,5-Dibromophenyl)(4-fluorophenyl)methanone

(3,5-Dibromophenyl)(4-fluorophenyl)methanone

Cat. No.: B14764347
M. Wt: 358.00 g/mol
InChI Key: RVTNQRWXMQEZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibromophenyl)(4-fluorophenyl)methanone is an organic compound that features a methanone group bonded to both a 3,5-dibromophenyl and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)(4-fluorophenyl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with 4-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the 3,5-dibromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (3,5-dibromophenyl)(4-fluorophenyl)methanol.

    Oxidation: Formation of (3,5-dibromophenyl)(4-fluorophenyl)carboxylic acid.

Scientific Research Applications

(3,5-Dibromophenyl)(4-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromophenyl)(4-trifluoromethylphenyl)methanone: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    (3,5-Dibromophenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    (3,5-Dibromophenyl)(4-bromophenyl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

(3,5-Dibromophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H7Br2FO

Molecular Weight

358.00 g/mol

IUPAC Name

(3,5-dibromophenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H7Br2FO/c14-10-5-9(6-11(15)7-10)13(17)8-1-3-12(16)4-2-8/h1-7H

InChI Key

RVTNQRWXMQEZTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Br)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.